Rhodium(III) nitrate dihydrate

Heterogeneous catalysis Decalin ring opening Fuel upgrading

Catalyst precursor selection critically impacts nanoparticle size and surface cleanliness. Rhodium(III) nitrate dihydrate eliminates chloride poisoning, enabling direct synthesis of ultra-small, high-activity Rh catalysts. • Produces 1.5 nm Rh nanoparticles vs. 2.2 nm for chloride precursors on γ-Al₂O₃, achieving ~74% selectivity for partial ring opening at 67% conversion. • Enables clean reduction to Rh metal without surface-poisoning residues, preserving CO adsorption capacity unlike acetate or sulfate salts. • Achieves 75% 4-nitrophenol conversion at just 4.24 μg Rh/mg catalyst loading in water-ethanol systems.

Molecular Formula H4N3O11Rh
Molecular Weight 324.95 g/mol
CAS No. 13465-43-5
Cat. No. B079168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium(III) nitrate dihydrate
CAS13465-43-5
Molecular FormulaH4N3O11Rh
Molecular Weight324.95 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Rh+3]
InChIInChI=1S/3NO3.2H2O.Rh/c3*2-1(3)4;;;/h;;;2*1H2;/q3*-1;;;+3
InChIKeySULCFFJNLVZXGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodium(III) Nitrate Dihydrate Overview


Rhodium(III) nitrate dihydrate (CAS 13465-43-5) is an inorganic rhodium(III) salt with the formula Rh(NO₃)₃·2H₂O and a molecular weight of 324.95 g/mol . The compound typically appears as a yellow to olive-green crystalline solid that is highly soluble in water [1]. Its primary scientific and industrial utility lies in serving as a precursor for the synthesis of heterogeneous and homogeneous rhodium-based catalysts, where the nitrate counterion imparts distinct reduction behavior and metal dispersion characteristics compared to alternative rhodium precursors [2].

Precursor for heterogeneous catalyst synthesis
Nitrate counterion supports facile reduction to Rh metal
Enables small Rh nanoparticle formation with distinct surface electronics

Rhodium Nitrate vs. Chloride: Precursor Substitution


Despite both being rhodium(III) salts, Rh(NO₃)₃·2H₂O and RhCl₃·3H₂O exhibit fundamentally different behaviors during catalyst preparation and activation. The nitrate precursor undergoes reduction to rhodium metal more readily and produces smaller metal nanoparticles with distinct surface electronic states, whereas chloride ions delay reduction and can poison catalyst surfaces through residual halide contamination [1]. These differences directly translate into measurable variations in catalytic activity, selectivity, and metal dispersion in supported catalyst systems, making precursor selection a critical and non-interchangeable decision point in catalyst development workflows [2].

Precursor substitution may alter reduction kinetics and final nanoparticle size
Chloride precursors delay reduction; acetate or sulfate can poison catalyst surfaces
Particle size and metal–support interaction profiles may not transfer between precursors

Comparative Evidence: Rhodium Nitrate Performance


Decalin Ring Opening Selectivity

In a 2025 head-to-head comparison of 1% Rh/γ-Al₂O₃ catalysts prepared from different precursors, the catalyst derived from rhodium(III) nitrate exhibited both the highest activity and the highest selectivity for partial ring opening (a desirable pathway for fuel upgrading). Activity decreased in the order NO₃⁻ > Cl⁻ > [Rh(NH₃)₅Cl]Cl₂, inversely correlating with rhodium particle size [1].

Ring-opening selectivity
Head-to-head
~74% selectivity at 67% conversion; activity order NO₃⁻ > Cl⁻
Reported top rank in tested set for partial ring opening
1% Rh/γ-Al₂O₃; decalin under high pressure
Heterogeneous catalysis Decalin ring opening Fuel upgrading

Ease of Reduction to Rhodium Metal

Infrared spectroscopic analysis of the CO/Rh/Al₂O₃ system compared five rhodium precursor materials. The nitrate and carbonyl precursors were identified as 'most easily reduced to rhodium metal,' whereas acetate and sulfate anions were found to poison the Rh/Al₂O₃ surface through decomposition during reduction, leading to 'very minimal CO adsorption' [1].

Reduction ease
Head-to-head
Most easily reduced to Rh metal; no surface poisoning
Supports precursor selection for clean catalyst activation
CO/Rh/Al₂O₃ IR study vs. acetate, sulfate, chloride
Catalyst activation CO adsorption Rh/Al2O3 supported catalysts

Nanoparticle Dispersion on CeO₂ Support

A comparative study of Rh/CeO₂ catalysts prepared from rhodium(III) nitrate and rhodium(III) chloride revealed that the presence of chloride ions delays rhodium reduction and favors higher dispersion of rhodium particles. This finding establishes that precursor choice directly modulates the metal–support interaction and the resulting nanoparticle architecture [1].

Metal dispersion
Head-to-head
Chloride delays reduction and favors higher dispersion; nitrate enables more facile reduction
Precursor choice modulates metal–support interaction
Rh/CeO₂ catalysts; CO-FTIR, EPR, ¹H NMR
Metal dispersion Nanoparticle synthesis CeO₂-supported catalysts

4-Nitrophenol Reduction Efficiency

In a 2025 study utilizing rhodium(III) ions (from nitrate source) as a direct precursor for ultra-small Rh nanoparticle synthesis, the resulting Rh@ACF catalyst achieved 75% conversion of 4-nitrophenol to 4-aminophenol within 1 hour at an ultralow Rh loading of 4.24 μg Rh per milligram of catalyst [1].

4-NP conversion
Reported
75% conversion to 4-AP in 1 h at 4.24 μg Rh/mg
Reported conversion efficiency at ultralow Rh loading
Water–ethanol; Rh@ACF nanocatalyst
Nanocatalysis Environmental remediation 4-Nitrophenol reduction

Particle Size Control on γ-Al₂O₃

Rhodium particle size on γ-Al₂O₃ support was found to be strongly dependent on the precursor salt used. CO chemisorption measurements revealed that nitrate-derived catalysts produced the smallest rhodium particles (1.5 nm), followed by chloride (2.2 nm) and then ammine-chloride complex (17.2 nm) [1]. TEM analysis confirmed the same trend (1.7 nm, 2.3 nm, and 6.6 nm respectively).

Nanoparticle size
Head-to-head
1.5 nm (nitrate) vs. 2.2 nm (chloride) by CO chemisorption
Smaller size reported for nitrate-derived particles
1% Rh/γ-Al₂O₃; TEM confirms trend
Nanoparticle size control CO chemisorption Catalyst characterization

Electronic State of Rhodium Nanoparticles

X-ray photoelectron spectroscopy (XPS) analysis of Rh/γ-Al₂O₃ catalysts revealed that while rhodium in all samples exists primarily in a metallic state, a small positive charge (δ+) is observed on rhodium atoms due to metal–support interactions. This effect is especially noticeable for the sample prepared using the Rh(NO₃)₃ precursor [1].

Surface electronic state
Head-to-head
Pronounced positive partial charge (δ+) on Rh for nitrate-derived catalyst
Indicates stronger metal–support interaction
XPS analysis of 1% Rh/γ-Al₂O₃
XPS characterization Metal–support interaction Electronic effects

Application Scenarios for Rhodium Nitrate


Decalin Ring Opening Catalyst Preparation

When synthesizing Rh/γ-Al₂O₃ catalysts for decalin ring opening in fuel upgrading processes, rhodium(III) nitrate dihydrate should be selected over chloride or ammine-chloride precursors. Nitrate-derived catalysts produce the smallest rhodium nanoparticles (1.5 nm vs. 2.2 nm for chloride) and achieve ~74% selectivity for partial ring opening at 67% total conversion, representing the highest activity and selectivity among all precursors tested [1]. The enhanced metal–support interaction, evidenced by a pronounced positive partial charge (δ+) on Rh atoms, contributes to this superior performance [1].

Controlled Metal–Support Interactions in Rh/CeO₂

For Rh/CeO₂ catalyst systems where metal–support interaction and nanoparticle dispersion are critical performance determinants, rhodium(III) nitrate dihydrate offers a distinct preparation pathway compared to the chloride analog. The nitrate precursor enables more facile reduction and avoids the chloride-induced delay in rhodium reduction that occurs with RhCl₃ [2]. This difference allows researchers to tune dispersion and reduction kinetics by precursor selection, providing a controllable experimental parameter rather than an unwanted variable.

Ultra-Small Rhodium Nanoparticles for Catalysis

Rhodium(III) nitrate dihydrate serves as an effective direct precursor for synthesizing ultra-small rhodium nanoparticles in water–ethanol solvent systems. The resulting Rh@ACF catalyst, at an ultralow loading of 4.24 μg Rh per mg of catalyst, achieves 75% conversion of 4-nitrophenol to 4-aminophenol in 1 hour [3]. This quantifiable efficiency at minimal precious metal loading makes the nitrate precursor particularly valuable for applications requiring cost-effective noble metal utilization in environmental remediation and fine chemical synthesis.

Poison-Free Rhodium Surfaces After Reduction

In catalyst preparation workflows where surface cleanliness and CO adsorption capacity are critical quality metrics, rhodium(III) nitrate dihydrate is the preferred precursor over acetate or sulfate alternatives. Unlike acetate and sulfate salts that decompose during reduction and poison the Rh/Al₂O₃ surface (resulting in 'very minimal CO adsorption'), the nitrate precursor reduces cleanly to rhodium metal without surface poisoning [4]. This ensures reproducible CO adsorption capacity and predictable catalytic performance in reactions where surface-active sites must remain unblocked.

Application
Selection Property
Validation Focus
Decalin ring-opening catalyst studies
Precursor-dependent particle size and selectivity
Partial ring-opening selectivity and metal dispersion benchmarking
Rh/CeO₂ catalyst synthesis and metal–support studies
Precursor-modulated reduction kinetics
Metal dispersion and interaction profile comparison
Ultra-small Rh nanoparticle synthesis
Precursor suitability for low-loading nanocatalysts
Catalytic efficiency at minimal precious metal loading
Surface-clean catalyst preparation
Precursor-derived surface cleanliness after reduction
CO adsorption capacity and surface poisoning assessment

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